2,2-Dihydroxypentanoic acid

Description

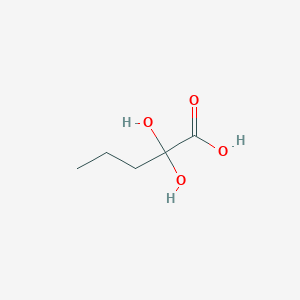

Structure

3D Structure

Properties

CAS No. |

189314-60-1 |

|---|---|

Molecular Formula |

C5H10O4 |

Molecular Weight |

134.13 g/mol |

IUPAC Name |

2,2-dihydroxypentanoic acid |

InChI |

InChI=1S/C5H10O4/c1-2-3-5(8,9)4(6)7/h8-9H,2-3H2,1H3,(H,6,7) |

InChI Key |

GJDQCBHLUBZQFJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C(=O)O)(O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 2,2 Dihydroxypentanoic Acid

Precursor Compounds and Starting Material Considerations

A variety of synthetic routes to 2-oxopentanoic acid have been developed, each employing different precursor molecules. These methods can be broadly categorized into classical organic synthesis approaches and biocatalytic methods.

One established chemical route involves the use of oxalate (B1200264) esters as a key building block. For instance, the reaction of diethyl oxalate with a propyl Grignard reagent, such as propylmagnesium bromide, followed by acidic hydrolysis of the resulting ester, yields 2-oxopentanoic acid. This method is a versatile approach for the synthesis of various α-keto acids.

Another significant pathway is the oxidation of the corresponding α-hydroxy acid, 2-hydroxypentanoic acid. The secondary hydroxyl group at the C2 position can be oxidized to a ketone using various oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃), to produce 2-oxopentanoic acid. The choice of oxidant and reaction conditions is crucial to prevent over-oxidation or side reactions.

Furthermore, esters of the target compound, such as ethyl 2-oxopentanoate, can serve as direct precursors. The hydrolysis of these esters, typically under basic conditions using an aqueous solution of a base like sodium hydroxide (B78521) (NaOH), followed by acidification, affords 2-oxopentanoic acid.

Biocatalytic and chemo-enzymatic strategies offer alternative and often more environmentally benign routes. For example, a fermentation-based pathway can convert pyruvate (B1213749), derived from biomass sugars, into 4-hydroxy-2-oxopentanoic acid through an aldol (B89426) addition with acetaldehyde (B116499). Subsequent enzymatic reduction can yield 2,4-dihydroxypentanoic acid, which can be further processed. Additionally, amino acids can serve as starting materials. For instance, L-isoleucine can be converted to the corresponding α-keto acid through processes like diazotization and subsequent oxidation steps.

The following table summarizes the key precursor compounds and starting materials for the synthesis of 2,2-dihydroxypentanoic acid, primarily through the synthesis of 2-oxopentanoic acid.

| Precursor/Starting Material | Chemical Formula | Role in Synthesis | Relevant Synthetic Method |

|---|---|---|---|

| 2-Oxopentanoic acid | C₅H₈O₃ | Direct precursor that exists in equilibrium with this compound in aqueous solution. | Hydration |

| Diethyl oxalate | C₆H₁₀O₄ | Starting material that reacts with a Grignard reagent to form the carbon skeleton of the α-keto ester. | Grignard Reaction |

| Propylmagnesium bromide | C₃H₇BrMg | Grignard reagent that provides the propyl group in the synthesis from diethyl oxalate. | Grignard Reaction |

| 2-Hydroxypentanoic acid | C₅H₁₀O₃ | Precursor that is oxidized to form 2-oxopentanoic acid. | Oxidation |

| Ethyl 2-oxopentanoate | C₇H₁₂O₃ | Ester precursor that is hydrolyzed to 2-oxopentanoic acid. | Ester Hydrolysis |

| Pyruvate | C₃H₄O₃ | Starting material in biocatalytic routes. | Biocatalytic Aldol Addition |

| L-Isoleucine | C₆H₁₃NO₂ | Amino acid precursor that can be converted to the α-keto acid. | Diazotization and Oxidation |

Spectroscopic Characterization and Structural Elucidation of 2,2 Dihydroxypentanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the carbon-hydrogen framework of organic molecules. Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

A thorough search of scientific databases reveals a notable absence of published experimental ¹H NMR and ¹³C NMR data for 2,2-Dihydroxypentanoic acid. While spectroscopic data for isomers such as 2,4-dihydroxypentanoic acid and 2,5-dihydroxypentanoic acid are available in the context of natural product chemistry, no such studies have been reported for the 2,2-dihydroxy isomer. researchgate.nethud.ac.uk Consequently, a detailed analysis of its specific chemical shifts, coupling constants, and signal multiplicities is not possible at this time.

For a molecule with the structure of this compound, one would theoretically expect to observe distinct signals corresponding to the protons of the ethyl group (a triplet and a quartet), the methylene (B1212753) group at the C3 position (a triplet), and the hydroxyl and carboxylic acid protons. The ¹³C NMR spectrum would be expected to show five distinct carbon signals, with the C2 carbon bearing two hydroxyl groups appearing at a characteristic downfield shift. However, without experimental data, these expectations remain theoretical.

Table 1: ¹H and ¹³C NMR Data for this compound

| Parameter | Value |

|---|---|

| ¹H NMR Data | No experimental data available |

Mass Spectrometry (MS) Applications for Compound Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. The molecular formula for this compound is C₅H₁₀O₄, corresponding to a monoisotopic mass of approximately 134.0579 g/mol . nih.govlipidmaps.org

Despite the existence of its chemical identifier (PubChem CID: 18692519), a review of the scientific literature and spectral databases did not yield any published experimental mass spectra for this compound. nih.gov Therefore, information regarding its characteristic molecular ion peak (M⁺) or its deprotonated molecule ([M-H]⁻) in high-resolution mass spectrometry, as well as its fragmentation pattern under techniques like tandem mass spectrometry (MS/MS), remains uncharacterized. Analysis of related dihydroxy fatty acids has been performed, but this does not directly apply to the specific fragmentation of the 2,2-dihydroxy isomer. researchgate.net

Table 2: Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₅H₁₀O₄ |

| Monoisotopic Mass | 134.0579 Da |

| Experimental Mass Spectrum | No data available |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Techniques

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, characteristic IR absorption bands would be expected for the hydroxyl (O-H) groups, the carboxylic acid (C=O and O-H), and the alkyl C-H bonds. The O-H stretching vibrations would likely appear as a broad band, while the carbonyl (C=O) of the carboxylic acid would exhibit a strong, sharp absorption.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, such as conjugated systems. As this compound lacks a significant chromophore that absorbs in the 200-800 nm range, it is expected to be transparent in the UV-Vis region, with any potential absorption occurring at shorter wavelengths.

A comprehensive search has found no published experimental IR or UV-Vis spectra for this compound.

Table 3: IR and UV-Vis Spectroscopic Data for this compound

| Spectroscopic Method | Characteristic Absorptions |

|---|---|

| Infrared (IR) | No experimental data available |

Chemical Reactivity and Reaction Mechanisms of 2,2 Dihydroxypentanoic Acid

Hydroxyl Group Reactivity and Functionalization

The most prominent feature of 2,2-dihydroxypentanoic acid is the presence of a geminal diol, which exists in a reversible equilibrium with its corresponding α-keto acid, 2-oxopentanoic acid. wikipedia.orgacs.orglibretexts.org This equilibrium is a critical determinant of the compound's reactivity. In aqueous solutions, the equilibrium may shift depending on the specific conditions. wikipedia.org Generally, the ketone form is more stable for simple aliphatic gem-diols. wikipedia.org

The hydroxyl groups of this compound can undergo typical reactions of alcohols, such as esterification and etherification. However, the geminal nature of the diol can influence these reactions.

Esterification: The hydroxyl groups can be esterified in the presence of an acid catalyst and an alcohol. scienceready.com.au Chemoselective esterification of the hydroxyl groups in the presence of the carboxylic acid group can be challenging and may require specific catalysts or protecting group strategies.

Etherification: Ether formation is also a possibility, though the proximity of the two hydroxyl groups might lead to side reactions or the formation of cyclic acetals if reacted with an aldehyde or ketone.

A significant aspect of the hydroxyl group reactivity is the potential for the formation of acetals and ketals. Reaction with aldehydes or ketones under acidic conditions can lead to the formation of cyclic acetals or ketals, which can serve as protecting groups for the diol functionality.

Table 1: Equilibrium Constants for Geminal Diol Formation

| Carbonyl Compound | Geminal Diol | Equilibrium Constant (K) |

| Formaldehyde | Methanediol | 1 x 10³ |

| Acetone | Propane-2,2-diol | 1 x 10⁻³ |

| Hexafluoroacetone | Hexafluoro-propane-2,2-diol | 1 x 10⁶ |

This table illustrates the influence of substituents on the stability of the geminal diol. Electron-withdrawing groups, such as in hexafluoroacetone, favor the diol form, while electron-donating groups, as in acetone, favor the keto form. wikipedia.org

Carboxylic Acid Group Transformations and Derivatives

The carboxylic acid group of this compound exhibits the characteristic reactions of this functional group, allowing for the synthesis of a variety of derivatives.

Esterification: The carboxylic acid can be readily converted to its corresponding esters through Fischer esterification, which involves reacting the acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. scienceready.com.au The reaction is an equilibrium process, and the yield of the ester can be increased by removing water as it is formed. scienceready.com.au

Amide Formation: The carboxylic acid can be converted to amides by reaction with amines. This transformation often requires the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), to activate the carboxylic acid.

Acid Chloride Formation: Treatment of the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride can yield the corresponding acid chloride. These acid chlorides are highly reactive intermediates that can be used to synthesize a range of other carboxylic acid derivatives.

Reduction: The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This would result in the formation of pentane-1,2,2-triol.

Table 2: Representative Conditions for Fischer Esterification of Hydroxy Acids

| Hydroxy Acid | Alcohol | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Glycolic Acid | Methanol | H₂SO₄ | Reflux | 4 | ~90 |

| Lactic Acid | Ethanol (B145695) | p-Toluenesulfonic acid | 80 | 6 | ~85 |

| Mandelic Acid | Propanol | Amberlyst-15 | 100 | 8 | ~92 |

This table provides examples of typical conditions for the esterification of α-hydroxy acids, which would be analogous to the esterification of the carboxylic acid group in this compound.

Intramolecular Cyclization and Ring Formation

Intramolecular reactions of this compound are generally not favored due to the structural constraints of the molecule. While hydroxy acids with hydroxyl groups at the γ or δ positions readily undergo intramolecular esterification to form stable five- or six-membered lactones, the 2,2-dihydroxy arrangement presents a different scenario.

An intramolecular esterification between one of the hydroxyl groups and the carboxylic acid would lead to the formation of a highly strained four-membered lactone (an α-lactone). These rings are known to be unstable and readily undergo ring-opening.

Similarly, an intramolecular reaction between the two hydroxyl groups to form a cyclic ether is also unlikely as it would result in a strained three-membered oxirane ring with a carboxylic acid substituent, which would be prone to ring-opening.

Intermolecular Reactions and Polymerization Potentials

Due to the presence of both hydroxyl and carboxylic acid functional groups, this compound has the potential to undergo intermolecular reactions, leading to the formation of dimers, oligomers, and polymers.

Intermolecular Esterification: One molecule of this compound can react with another, with the hydroxyl group of one molecule esterifying the carboxylic acid of the other. This can lead to the formation of linear polyesters. nih.gov The presence of two hydroxyl groups could potentially lead to branched or cross-linked polymer structures, although the reactivity of the geminal diol would need to be carefully controlled.

The polymerization of α-hydroxy acids is a well-established method for producing biodegradable polymers. nih.gov The reaction is typically carried out at elevated temperatures and under vacuum to remove the water formed during the condensation reaction, driving the equilibrium towards polymer formation. google.com

Stability and Degradation Pathways under Varied Conditions

The stability of this compound is largely dictated by the stability of the geminal diol. Under many conditions, it is expected to be in equilibrium with 2-oxopentanoic acid. wikipedia.org

Dehydration: The primary degradation pathway for this compound is the loss of a water molecule to form 2-oxopentanoic acid. pearson.comwikipedia.org This dehydration can be catalyzed by both acids and bases. pearson.com

Decarboxylation: The resulting α-keto acid, 2-oxopentanoic acid, can undergo decarboxylation, particularly at elevated temperatures, to yield butanal and carbon dioxide. This is a common reaction for α-keto acids.

Photochemical Degradation: α-keto acids are known to be photochemically active and can undergo various reactions upon exposure to UV light. acs.orgacs.org The specific photochemical pathways for 2-oxopentanoic acid would likely involve Norrish-type reactions and could lead to a complex mixture of products. The pH of the medium can significantly influence the photochemical behavior of α-keto acids. acs.org

Table 3: Predicted Stability and Degradation of this compound under Various Conditions

| Condition | Primary Process | Major Product(s) |

| Neutral Aqueous Solution | Equilibrium | 2-Oxopentanoic acid |

| Acidic Conditions (e.g., H₂SO₄) | Dehydration | 2-Oxopentanoic acid |

| Basic Conditions (e.g., NaOH) | Dehydration | 2-Oxopentanoate |

| Elevated Temperature | Dehydration and Decarboxylation | 2-Oxopentanoic acid, Butanal, CO₂ |

| UV Irradiation | Photochemical reactions | Various degradation products |

This table summarizes the expected behavior of this compound under different environmental conditions, based on the known chemistry of geminal diols and α-keto acids.

Biological and Biochemical Investigations of 2,2 Dihydroxypentanoic Acid

Role in Metabolic Studies

Direct metabolic studies concerning 2,2-dihydroxypentanoic acid are not found in current scientific literature. However, its isomers are recognized intermediates in various metabolic pathways in both prokaryotic and eukaryotic organisms. For instance, 4-hydroxy-2-oxopentanoic acid is a known metabolite in the degradation pathways of certain aromatic compounds. wikipedia.org It is formed from 4-oxalocrotonate and subsequently broken down into pyruvate (B1213749) and acetaldehyde (B116499).

There is no documented association of this compound with carbohydrate metabolism. In contrast, other isomers are directly linked to the breakdown and modification of carbohydrates.

2,5-Dihydroxypentanoic acid is a known product of the alkaline degradation of cellulose (B213188), a major component of plant biomass. slideserve.com This process is relevant in industrial contexts, such as the chemical pulping of wood, where it forms as a by-product in "black liquor". researchgate.net

4,5-Dihydroxypentanoic acid and its precursor, 2-oxo-4,5-dihydroxypentanoic acid, are implicated in hypothetical pathways for the metabolism of alginate, a marine biopolymer, suggesting a role in the carbohydrate metabolism of marine microorganisms. figshare.com

Nonphosphorylative (non-glycolytic) pathways for D-xylose and L-arabinose metabolism in some bacteria proceed through intermediates like 2,5-dioxopentanoate, which is structurally related to dihydroxypentanoic acids.

Enzymatic Interactions and Substrate Specificity

No enzymes have been identified that specifically utilize or interact with this compound. The study of its isomers, however, reveals a range of enzymatic activities.

Dihydroxy-acid dehydratase , an enzyme found in the biosynthetic pathway of branched-chain amino acids in organisms like spinach, acts on dihydroxy acid substrates but not specifically the 2,2-isomer.

Dehydrogenases show specificity for various isomers. For example, NAD(P)⁺-dependent dehydrogenases can oxidize the 4-hydroxy group of 2,4-dihydroxypentanoic acid. asm.org Some dehydrogenases are noted for their high substrate specificity for the 2,4-isomer and regioselectivity for the hydroxyl at the C-4 position.

Aldolases , such as 4-hydroxy-2-oxovalerate aldolase, are involved in cleaving 4-hydroxy-2-oxopentanoic acid into acetaldehyde and pyruvate.

Hydratases , like 2-oxopent-4-enoate (B1242333) hydratase, catalyze the reversible dehydration of 4-hydroxy-2-oxopentanoic acid.

The table below summarizes known enzymatic interactions for various dihydroxypentanoic acid isomers.

| Enzyme Class | Specific Enzyme Example | Isomer Substrate | Organism/Context |

| Dehydratase | Dihydroxy-acid dehydratase | Dihydroxyisovalerate, Dihydroxy-methylvalerate | Spinach |

| Dehydratase | 2-oxopent-4-enoate hydratase | 4-Hydroxy-2-oxopentanoic acid | Pseudomonas putida |

| Aldolase | 4-hydroxy-2-oxovalerate aldolase | 4-Hydroxy-2-oxopentanoic acid | Aromatic compound degradation |

| Dehydrogenase | NAD(P)⁺-dependent dehydrogenases | 2,4-Dihydroxypentanoic acid | Rhodococcus spp., E. coli |

Biocatalytic Synthesis and Transformations

While chemical synthesis routes exist, biocatalytic methods for producing this compound have not been described. In contrast, enzyme-based synthesis is established for other isomers, often leveraging high stereoselectivity. A cascade of enzymatic reactions, which involves combining multiple steps in a single pot without isolating intermediates, is a common strategy.

Tandem Reactions: (2R,4S)-2,4-dihydroxypentanoic acid can be synthesized from simpler precursors using a two-step enzymatic cascade involving a hydratase and a dehydrogenase. asm.org

Stereoselective Reduction: The 4-keto group of (2R)-2-hydroxy-4-oxopentanoic acid can be reduced stereoselectively by NADPH-dependent dehydrogenases from organisms like Pseudomonas syringae and E. coli to produce different stereoisomers of 2,4-dihydroxypentanoic acid. asm.org

Aldol (B89426) Addition: Aldolases are used in biocatalytic processes for the synthesis of chiral compounds, including the formation of 4-hydroxy-2-oxo-pentanoic acid from pyruvate and acetaldehyde.

Presence and Role in Prokaryotic Systems

There is no evidence of this compound occurring naturally or having a functional role in prokaryotes. However, its 2,4-dihydroxy isomer is a significant structural component in some bacteria.

(2S,4R)- and (2R,4R)-2,4-dihydroxypentanoic acids have been identified as novel, non-sugar components of the O-antigen polysaccharides in the lipopolysaccharide (LPS) of certain Gram-negative bacteria. These molecules are ether-linked to monosaccharide residues within the repeating unit of the O-antigen.

In Providencia alcalifaciens (serotypes O8 and O31), stereoisomers of 2,4-dihydroxypentanoic acid are linked to N-acetylglucosamine or mannose residues in the O-antigen.

In Vibrio cholerae (serotype O68), (2S,4R)-2,4-dihydroxypentanoic acid is found in the O-antigen structure, where it exists mainly in its cyclized 1,4-lactone form.

The presence of these unique components in bacterial surface glycans highlights their role in generating structural diversity, which can be crucial for bacterial survival and interaction with the environment or host organisms.

Occurrence and Physiological Functions in Eukaryotic Organisms (non-human)

The natural occurrence of this compound in non-human eukaryotic organisms has not been reported. Research into related compounds in eukaryotes includes:

2,3-Dihydroxypentanoic acid has been identified in extracts from purple carrots, suggesting a potential role in plant physiology, although its specific function remains unstudied. wikipedia.org

3,5-Dihydroxyhexanoic acid , a six-carbon analogue, is synthesized by enzymes in pathogenic fungi like Colletotrichum orbiculare and is essential for generating the turgor pressure required for the fungi to penetrate plant tissues.

Dihydroxy acid dehydratase , an enzyme that acts on dihydroxy acid substrates (though not the 2,2-isomer), has been purified from spinach, where it functions as part of the amino acid biosynthesis pathway.

Comparative Biochemical Studies with Dihydroxypentanoic Acid Isomers

The biochemical significance of dihydroxypentanoic acids is highly dependent on the specific arrangement of the two hydroxyl groups, which dictates their chemical reactivity, stability, and biological function. The absence of data for the 2,2-isomer contrasts sharply with the diverse roles identified for its structural isomers.

The key differences are summarized below:

| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Known Biological/Biochemical Roles & Context |

| This compound | C₅H₁₀O₄ | 134.13 | No biological role or metabolic function documented. google.com |

| 2,3-Dihydroxypentanoic acid | C₅H₁₀O₄ | 134.13 | Identified in purple carrots; may act as a modulator of metabolic enzymes. wikipedia.org |

| 2,4-Dihydroxypentanoic acid | C₅H₁₀O₄ | 134.13 | Component of bacterial O-antigens (Providencia, Vibrio); intermediate in biocatalytic synthesis. |

| 2,5-Dihydroxypentanoic acid | C₅H₁₀O₄ | 134.13 | By-product of cellulose degradation; potential statin pharmacophore. slideserve.comresearchgate.net |

| 3,5-Dihydroxypentanoic acid | C₅H₁₀O₄ | 134.13 | Structurally critical to the function of statin drugs (HMG-CoA reductase inhibitors). slideserve.com |

| 4,5-Dihydroxypentanoic acid | C₅H₁₀O₄ | 134.13 | By-product in industrial adipic acid synthesis; prone to intramolecular cyclization. researchgate.net |

The 2,2-dihydroxy arrangement creates a geminal diol (a hydrate) at the alpha-carbon, which is adjacent to the carboxylic acid. This structure is often unstable and may exist in equilibrium with its corresponding ketone, 2-oxopentanoic acid. This inherent reactivity might explain its absence as a stable metabolite in biological systems compared to its isomers, where the hydroxyl groups are more separated. For instance, the spacing in 3,5-dihydroxypentanoic acid is crucial for its role as a pharmacophore in statin drugs, while the positions in the 2,4-isomer allow it to be incorporated into polysaccharide chains. slideserve.com

Advanced Research Applications and Future Directions for 2,2 Dihydroxypentanoic Acid

Utility as a Chiral Building Block in Organic Synthesis

2,2-Dihydroxypentanoic acid, with its gem-diol functionality at a stereocenter, represents a unique and valuable chiral building block in organic synthesis. The presence of multiple reactive functional groups—two hydroxyl groups and a carboxylic acid—in a compact five-carbon skeleton allows for diverse chemical transformations and the construction of complex molecular architectures. The stereochemistry at the C2 position is crucial, offering a scaffold for the synthesis of enantiomerically pure target molecules.

The synthetic utility of dihydroxypentanoic acid derivatives has been demonstrated in the preparation of chiral compounds with high optical purity. For instance, (R)-2,5-dihydroxypentanoate esters have been synthesized with an optical purity greater than 95% enantiomeric excess (ee). google.com This highlights the potential to control the stereochemical outcome of reactions involving this class of compounds.

Moreover, the principles of enantioselective synthesis applied to related dihydroxy acids can be extrapolated to this compound. Methodologies such as replacing methyl esters with bulkier tert-butyl esters and using neutral magnesium salts of esters to form β-keto esters have been shown to improve enantioselectivity in the synthesis of related compounds like (3S,4S)-4-amino-3,5-dihydroxypentanoic acid (ADPA). tandfonline.comtandfonline.com Such strategies are instrumental in minimizing racemization and achieving high stereochemical fidelity. The use of chiral reagents and catalysts is paramount in these synthetic routes to produce enantiomerically enriched products.

The dihydroxypentanoic acid core is a key pharmacophore in a class of drugs known as statins, which are HMG-CoA reductase inhibitors. nih.gov This underscores the biomedical importance of this structural motif and motivates the development of efficient synthetic routes to access various stereoisomers of dihydroxypentanoic acids and their derivatives.

Potential in Biorefinery Processes and Renewable Chemical Production

This compound and its isomers are gaining attention as platform chemicals within the framework of biorefineries, which aim to convert biomass into valuable products. A significant source of dihydroxypentanoic acids is the alkaline degradation of polysaccharides like cellulose (B213188) and hemicellulose. researchgate.net This process is particularly relevant in the pulp and paper industry, where these compounds are found in the waste stream known as black liquor. researchgate.netacs.org The ability to isolate and upgrade these hydroxy acids from industrial byproducts presents a sustainable and economic advantage.

The conversion of biomass-derived sugars into C5 compounds like 4-hydroxy-2-oxopentanoic acid through fermentation routes is an active area of research. google.comgoogle.com Subsequent enzymatic or chemical reduction of such keto acids can yield various dihydroxypentanoic acids. google.com These biocatalytic approaches offer the potential for stereoselective synthesis under mild conditions, starting from renewable feedstocks.

The upgrading of these bio-based hydroxy acids into other valuable chemicals is a key research focus. Catalytic processes such as hydrodeoxygenation are being explored to convert complex mixtures of hydroxy acids from black liquor into more stable carboxylic acids that can serve as precursors for fuels and other chemicals. nih.gov For example, the conversion of γ-valerolactone (GVL), a stable platform chemical derived from cellulosic biorefineries, can lead to pentanoic acid and its derivatives through ring-opening and hydrogenation reactions. rsc.org

Furthermore, derivatives of dihydroxypentanoic acids, such as their esters, are being investigated as green solvents and plasticizers, offering a renewable alternative to petroleum-based products like phthalates. vulcanchem.com Their potential use as monomers for the synthesis of biodegradable polymers, such as polyhydroxyalkanoates (PHAs), is also an emerging application. vulcanchem.com

Theoretical Chemistry and Computational Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been employed to investigate the properties and reactivity of dihydroxypentanoic acid isomers and related compounds. These computational methods provide valuable insights into molecular structure, electronic properties, and reaction mechanisms that are often difficult to probe experimentally.

For instance, DFT calculations have been used to study the mass spectral behavior of isomeric 2,3-dihydroxypentanoic acid sulfates. semanticscholar.org These calculations helped to explain why only the isomer with the sulfate (B86663) group at the C-3 position results in the loss of SO₃, providing a rationale for the observed fragmentation patterns. semanticscholar.org Similar computational approaches could be applied to this compound to predict its behavior in mass spectrometry, which is crucial for its identification and characterization in complex mixtures.

DFT studies have also been instrumental in understanding the mechanisms of catalytic reactions involving related hydroxy acids. For example, calculations have been performed to investigate the cleavage of C-C and C-O bonds in surface species derived from ethanol (B145695) on a Platinum (111) surface, which provides a model for understanding the hydrodeoxygenation of more complex hydroxy acids. acs.org In the context of producing adipic acid from bio-based precursors, DFT calculations have shown that the interaction between an alcohol group and Brønsted acid sites on a catalyst surface is favored at high temperatures, promoting C-O bond cleavage. tandfonline.com These insights are transferable to the catalytic upgrading of this compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a powerful tool to study the conformational dynamics and intermolecular interactions of molecules like this compound in different environments. While specific MD studies on this compound are not widely reported, the application of these techniques to related molecules demonstrates their potential.

Conformational analysis of 2,4-dihydroxypentanoic acid lactones has been performed using molecular modeling to determine their preferred conformations in solution. researchgate.net This information, combined with experimental data from NOE spectroscopy, was crucial for determining the absolute configurations of these molecules. researchgate.net Similar MD simulations could elucidate the conformational landscape of this compound, including the orientation of its hydroxyl and carboxylic acid groups and the potential for intramolecular hydrogen bonding.

Understanding the behavior of this compound in aqueous solution is critical for its application in biorefinery processes and as a biological probe. MD simulations can provide detailed information about its solvation structure, the dynamics of water molecules in its vicinity, and its interactions with other solutes or surfaces. This knowledge is essential for designing efficient separation processes and for understanding its potential biological activity.

Analytical Method Development and Optimization

The accurate detection and quantification of this compound, especially in complex matrices such as biological fluids or biorefinery streams, require robust and sensitive analytical methods. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for the analysis of hydroxy acids. researchgate.net For quantification, HPLC systems are often equipped with detectors such as a diode array detector. researchgate.net

However, the analysis of these polar compounds can be challenging. One of the major difficulties is their separation from other structurally similar compounds present in the sample. Chromatographic fractionation using polymeric adsorbents has been explored for the separation of complex mixtures of hydroxy carboxylic acids. researchgate.net

For quantification in complex biological or environmental samples, more advanced techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are often necessary. The use of deuterated internal standards is recommended for precise quantification to compensate for matrix effects and variations in sample preparation. Method validation according to established guidelines is crucial to ensure the reliability of the analytical data.

The derivatization of the analyte can also be employed to improve its chromatographic behavior or detection sensitivity. For instance, pre-column derivatization with reagents that react with carbonyl groups has been used for the HPLC analysis of related keto and hydroxy acids. csic.es

Below is a table summarizing some analytical techniques used for related hydroxy acids:

| Analytical Technique | Purpose | Sample Matrix | Key Considerations |

| HPLC-DAD | Quantification | Biorefinery streams | Separation from isomers, choice of column and eluent. researchgate.net |

| LC-MS/MS | Precise Quantification | Biological fluids, complex matrices | Use of internal standards, method validation. |

| Chromatographic Fractionation | Separation/Isolation | Complex mixtures of hydroxy acids | Selection of appropriate adsorbent and eluent. researchgate.net |

| GC-MS | Identification and Quantification | Aerosol samples (after derivatization) | Derivatization is often required to increase volatility. |

Unexplored Research Avenues and Methodological Challenges

While research has begun to shed light on the properties and potential applications of dihydroxypentanoic acids, several avenues remain largely unexplored for the 2,2-dihydroxy isomer.

One significant area for future research is the comprehensive investigation of its biological activities. While related compounds have been explored for various effects, the specific interactions of this compound with biological systems are not well understood. Its structural similarity to key metabolic intermediates suggests it could play a role in various metabolic pathways or act as an enzyme modulator. smolecule.com

The development of stereoselective synthetic routes to access both enantiomers of this compound with high purity is a major methodological challenge. Such routes are essential for studying its stereospecific biological activities and for its application as a chiral building block. This includes the design of novel chiral catalysts and the optimization of reaction conditions to control stereoselectivity.

Another unexplored area is its potential as a monomer for novel biodegradable polymers. The gem-diol functionality could lead to polymers with unique properties compared to those derived from its isomers. Research into the polymerization of this compound and the characterization of the resulting materials could open up new applications in sustainable materials science.

Methodological challenges also exist in its real-time monitoring and quantification in industrial processes like fermentation or biomass conversion. The development of robust online or at-line analytical methods would be highly beneficial for process optimization and control.

Finally, further computational studies are needed to build a more complete picture of its chemical and physical properties. This includes more detailed simulations of its behavior in different solvent environments, its interactions with enzymes and other biomolecules, and its reactivity in various chemical transformations.

Future Outlook on the Broader Implications of this compound Research

Currently, the scientific community has not published significant research on this compound. Consequently, any discussion on the future outlook and broader implications of research into this specific compound is purely speculative. The lack of foundational studies into its synthesis, chemical properties, and biological activity means that its potential has not yet been explored.

For this compound to become a subject of advanced research, the scientific community would first need to establish reliable synthesis methods and characterize its fundamental physical and chemical properties. Only after these initial steps could researchers begin to investigate its potential applications, which might theoretically span fields similar to its isomers, such as pharmaceuticals, material science, or as a biochemical probe. However, without any existing data, predicting its future impact is not feasible.

It is important to note that significant research has been conducted on the isomers of dihydroxypentanoic acid, such as 2,3-dihydroxypentanoic acid, 2,4-dihydroxypentanoic acid, and 2,5-dihydroxypentanoic acid. These related compounds have been identified in various natural and synthetic contexts, with research exploring their roles in bacterial polysaccharides and as potential building blocks for polymers. The extensive investigation into these isomers highlights the current void in the scientific understanding of this compound. Future research efforts may eventually turn to this understudied molecule to complete the scientific picture of the dihydroxypentanoic acid family.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,2-dihydroxypentanoic acid, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : this compound can be synthesized via aldolase-catalyzed reactions, similar to derivatives like 3,4-dihydroxy-4-phenylpentanoic acid (12c) and 4-(4-chlorophenyl)-3,4-dihydroxypentanoic acid (12e). These reactions typically use enzymes such as MBP-YfaU wt, with yields ranging from 46% to 62% depending on substituents . Optimization involves adjusting pH (5.5–7.5), temperature (25–37°C), and substrate molar ratios. NMR monitoring (e.g., δ 1.3–1.7 ppm for methylene protons) ensures structural fidelity .

Q. How can NMR spectroscopy be utilized to confirm the structure and stereochemistry of this compound?

- Methodological Answer : ¹H and ¹³C NMR are critical for structural confirmation. For dihydroxy derivatives, key signals include hydroxyl protons (δ 2.5–3.5 ppm, broad) and carboxyl carbons (δ 170–175 ppm). Coupling constants (e.g., J = 6–8 Hz for vicinal protons) help assign stereochemistry. For example, in 3,4-dihydroxy-4-phenylpentanoic acid (12c), δ 4.1–4.3 ppm corresponds to hydroxyl-bearing carbons .

Q. What are the natural sources or industrial byproducts containing this compound?

- Methodological Answer : Hydroxy acids like 2,5-dihydroxypentanoic acid are found in Kraft black liquor, a paper industry byproduct, at concentrations up to 12% . Isolation involves acidification (pH 2–3), followed by HPLC or GC-MS with calibration curves (e.g., 0.1–15 mL DI water dilutions) .

Advanced Research Questions

Q. How can conflicting NMR data for dihydroxypentanoic acid derivatives be resolved during structural elucidation?

- Methodological Answer : Contradictions arise from dynamic stereochemistry or solvent effects. Use variable-temperature NMR (VT-NMR) to observe proton exchange or NOESY/ROESY for spatial correlations. For example, overlapping δ 3.8–4.2 ppm signals in dihydroxy derivatives may require deuterated DMSO to resolve hydrogen bonding effects .

Q. What experimental design strategies mitigate hydrolytic instability in this compound during catalytic applications?

- Methodological Answer : Stabilize the compound via neutralization with tertiary amines (e.g., triethylamine) to prevent acid-catalyzed degradation. Encapsulation in polyurethane matrices or using anhydrous solvents (e.g., THF) also improves stability . Monitor degradation via FT-IR (loss of –OH stretch at 3200–3500 cm⁻¹) .

Q. How do substituents influence the catalytic activity of this compound in asymmetric synthesis?

- Methodological Answer : Electron-withdrawing groups (e.g., –Cl in 12e) enhance electrophilicity, improving aldol reaction rates. Compare turnover frequencies (TOF) using kinetic studies (e.g., UV-Vis monitoring at 240–280 nm). For 12e, TOF increased by 18% vs. non-chlorinated analogs .

Q. What computational methods predict the solubility and partition coefficients (log P) of this compound in biphasic systems?

- Methodological Answer : Use COSMO-RS or DFT calculations to model solvent interactions. Experimentally validate via shake-flask assays (octanol/water) with HPLC quantification. For similar acids (e.g., pivalic acid), log P = 1.48 , but dihydroxy groups may reduce hydrophobicity .

Data Contradiction Analysis

Q. Why do reported yields for dihydroxypentanoic acid derivatives vary across studies, and how can reproducibility be improved?

- Methodological Answer : Variations stem from enzyme purity (e.g., MBP-YfaU wt activity ±15%) and substrate accessibility. Standardize protocols: pre-equilibrate enzymes at 25°C for 1 hr, use fixed substrate ratios (1:1.2 for acid:aldehyde), and report yields as triplicate averages .

Stability and Degradation

Q. What are the pH-dependent degradation pathways of this compound in aqueous solutions?

- Methodological Answer : At pH < 3, lactonization occurs (δ 4.5–5.0 ppm for lactone protons). At pH > 8, oxidative decarboxylation dominates, detected via CO₂ evolution (gas chromatography) or loss of carboxylate IR bands (1700 cm⁻¹) .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.